9-Hydroxynonanoic acid

Description

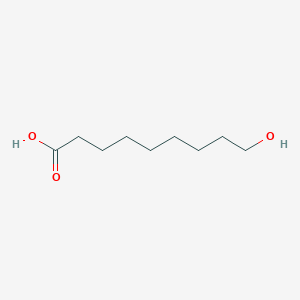

Structure

2D Structure

Properties

IUPAC Name |

9-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMICRBFKZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191316 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-56-5 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of 9-Hydroxynonanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonanoic acid (9-HNA), a C9 omega-hydroxy fatty acid, is a naturally occurring lipid molecule within the plant kingdom.[1] While its individual presence and signaling functions are not as extensively studied as other phytohormones, its primary role is recognized as a monomeric constituent of cutin, the protective polyester (B1180765) that forms the structural framework of the plant cuticle.[2] This technical guide provides a comprehensive overview of the current understanding of 9-HNA's natural occurrence in plants, delving into its biosynthesis as a cutin monomer, its potential physiological significance in plant defense, and detailed methodologies for its extraction and analysis. This document aims to serve as a foundational resource for researchers exploring the multifaceted roles of hydroxy fatty acids in plant biology and their potential applications in drug development.

Natural Occurrence and Biosynthesis of this compound as a Cutin Monomer

The primary occurrence of this compound in plants is as a building block of cutin.[2] Cutin is a complex, insoluble biopolyester that covers the aerial surfaces of most vascular plants, providing a crucial barrier against environmental stresses such as water loss, UV radiation, and pathogen invasion.[3] The composition of cutin varies between plant species, but it is primarily composed of C16 and C18 omega-hydroxy acids and their derivatives, linked by ester bonds.[2]

While the biosynthesis of C9 monomers like 9-HNA is less detailed in the literature compared to their C16 and C18 counterparts, the general pathway for cutin monomer synthesis provides a strong inferential basis. The biosynthesis is believed to originate from precursor fatty acids, which undergo a series of enzymatic modifications.

The proposed biosynthetic pathway for cutin monomers, which would include 9-HNA, involves several key enzymatic steps primarily occurring in the endoplasmic reticulum. Fatty acids synthesized in the plastids are transported to the ER and undergo ω-hydroxylation, catalyzed by cytochrome P450-dependent enzymes.[3][4] These ω-hydroxy fatty acids can then be further modified by in-chain hydroxylases or epoxidases before being transported to the apoplast for polymerization into the cutin matrix.[3][5]

Although direct quantitative data for 9-HNA across a wide range of plant species is not extensively documented in current literature, its presence has been reported in species such as Chaenomeles sinensis.[1] The analysis of cutin composition in various plants provides indirect evidence of its potential distribution. The table below summarizes the typical composition of cutin, highlighting the classes of compounds to which 9-HNA belongs.

| Cutin Monomer Class | Representative Compounds | Typical Chain Lengths | Key Biosynthetic Enzymes |

| ω-Hydroxy Fatty Acids | 16-Hydroxypalmitic acid, 18-Hydroxyoleic acid, This compound | C9, C16, C18 | Cytochrome P450 monooxygenases |

| Dihydroxy Fatty Acids | 9,16-Dihydroxypalmitic acid, 10,16-Dihydroxypalmitic acid | C16 | Cytochrome P450 monooxygenases |

| Epoxy Fatty Acids | 9,10-Epoxy-18-hydroxystearic acid | C18 | Peroxygenases, Cytochrome P450s |

| Trihydroxy Fatty Acids | 9,10,18-Trihydroxystearic acid | C18 | Epoxide hydrolases |

| α,ω-Diacids | Octadec-cis-9-ene-1,18-dioate | C16, C18 | Not fully elucidated |

This table represents a generalized summary of cutin monomer composition. The specific abundance of this compound can vary significantly between plant species and tissues.

Physiological Role in Plant Defense

While a specific signaling pathway for 9-HNA has not been elucidated, the role of cutin monomers in plant defense is an active area of research. The enzymatic degradation of the cutin polymer by fungal cutinases during pathogen attack releases cutin monomers.[5] These released monomers can act as signaling molecules, triggering defense responses in the plant.[5] Studies have shown that certain C18 cutin monomers can elicit defense mechanisms, suggesting a broader role for these lipid molecules beyond their structural function.[5] It is plausible that 9-HNA, upon its release, could also participate in these defense signaling cascades, although further research is required to confirm this hypothesis.

Experimental Protocols

The accurate extraction and quantification of this compound from plant tissues are crucial for understanding its distribution and function. The following protocols are adapted from established methods for the analysis of hydroxy fatty acids from plant material.[6][7][8]

Extraction and Depolymerization of Cutin Monomers

This protocol describes the isolation of the cutin polymer and its subsequent depolymerization to release the constituent monomers, including 9-HNA.

-

Sample Preparation: Fresh plant material (e.g., leaves, stems) is ground to a fine powder in liquid nitrogen.

-

Delipidation: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform:methanol, 2:1 v/v) to remove soluble waxes and lipids.[7]

-

Cutin Depolymerization (Transesterification): The remaining insoluble material, rich in cutin, is dried. The cutin polymer is then depolymerized by transesterification using sodium methoxide (B1231860) in methanol.[8] This reaction cleaves the ester bonds, releasing the fatty acid methyl esters of the monomers.

-

Extraction of Monomers: The reaction mixture is acidified, and the released monomers are extracted with an organic solvent such as diethyl ether or ethyl acetate.[7][9]

-

Purification: The extracted monomers can be further purified using liquid-liquid extraction or silica (B1680970) gel column chromatography.[9]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of fatty acid derivatives.

-

Derivatization: The hydroxyl and carboxyl groups of 9-HNA and other cutin monomers are derivatized to increase their volatility for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is typically used for separation.[6]

-

Quantification: Identification and quantification are achieved by comparing the retention times and mass spectra of the analyte with those of an authentic 9-HNA standard. An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.[6]

The following table provides typical performance parameters for the quantification of hydroxy fatty acids using GC-MS and LC-MS/MS.

| Parameter | GC-MS | LC-MS/MS |

| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |

| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |

| Accuracy (% Bias) | Within ± 20% | Within ± 15% |

| Precision (% RSD) | < 20% | < 15% |

| Derivatization Required | Yes | No |

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[6]

Visualizing Biosynthetic and Analytical Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the proposed biosynthetic pathway of cutin monomers and the experimental workflow for their analysis.

Caption: Proposed biosynthetic pathway of cutin monomers like 9-HNA.

Caption: Experimental workflow for the analysis of 9-HNA from plant tissues.

Conclusion and Future Perspectives

This compound is an integral, albeit less studied, component of the plant cuticle. While its primary role is structural, the emerging understanding of cutin monomers as signaling molecules in plant defense opens new avenues for research into the specific functions of 9-HNA. The methodologies for its analysis are well-established within the broader context of lipid analysis, providing a solid foundation for future investigations. For researchers in drug development, understanding the biosynthesis and biological activity of such plant-derived molecules could inspire novel therapeutic strategies, particularly in the development of antimicrobial or anti-inflammatory agents. Further research is needed to quantify the abundance of 9-HNA across a wider range of plant species, to elucidate its specific biosynthetic pathway, and to uncover its potential role in plant signaling and defense.

References

- 1. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cutin - Wikipedia [en.wikipedia.org]

- 3. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring ω-Hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsartor.org [gsartor.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Microbial Sources of 9-Hydroxynonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA) is a versatile ω-hydroxy fatty acid with significant potential in the pharmaceutical and polymer industries. Its applications range from being a key precursor in the synthesis of the antibiotic mupirocin (B1676865) to a monomer for the production of biodegradable polyesters. The growing demand for sustainable and bio-based chemicals has spurred research into microbial production routes for 9-HNA. This technical guide provides an in-depth overview of the primary microbial sources of 9-HNA, detailing the biosynthetic pathways, quantitative production data, and experimental protocols for its synthesis.

Microbial Production Platforms

Two principal microbial systems have been explored for the production of this compound: the native producer Pseudomonas fluorescens and engineered recombinant Escherichia coli. Each platform offers distinct advantages and challenges in terms of production efficiency and process control.

Pseudomonas fluorescens: The Native Producer

Pseudomonas fluorescens, particularly strains like NCIMB 10586, naturally synthesizes this compound as an integral component of the antibiotic mupirocin (pseudomonic acid A).[1][2] In this context, 9-HNA is esterified to monic acid, forming the final active antibiotic.

The biosynthesis of 9-HNA in P. fluorescens is a complex process involving a trans-AT Type I polyketide synthase (PKS) machinery.[1][2][3] The pathway commences with a 3-hydroxypropionate (B73278) (3HP) starter unit, which is loaded onto an acyl carrier protein (ACP), MacpD.[1][2] The subsequent elongation and modification steps are orchestrated by a series of enzymes encoded within the mupirocin biosynthetic gene cluster. Key components of this pathway include:

-

MmpF: A novel iterative or "stuttering" ketosynthase-acyltransferase (KS-AT) didomain that plays a crucial role in the elongation of the fatty acid chain.[2]

-

MmpB: A multidomain module that interacts with multiple ACPs to facilitate the assembly of the nonanoic acid backbone.[2]

-

Multiple Acyl Carrier Proteins (ACPs): Several discrete ACPs (MacpA-E) are essential for the process, shuttling intermediates between the various enzymatic domains.[2]

While the complete, step-by-step enzymatic conversion from 3-hydroxypropionate to this compound is still under investigation, the overall process involves iterative cycles of condensation, reduction, and dehydration, characteristic of fatty acid synthesis, but with unique enzymatic control to achieve the specific chain length and terminal hydroxylation.

Biosynthetic Pathway of this compound in Pseudomonas fluorescens

Quantitative data specifically for the production of this compound as a standalone product from P. fluorescens is limited in the literature, as research has predominantly focused on the final antibiotic, mupirocin. The yield of mupirocin is influenced by fermentation conditions, and it can be inferred that the synthesis of its 9-HNA precursor is tightly regulated within the overall pathway.

| Product | Producing Strain | Titer | Reference |

| Mupirocin | Pseudomonas fluorescens | Yields are typically reported for the final product, not the intermediate. | [4][5] |

Table 1. Production of Mupirocin by Pseudomonas fluorescens.

Cultivation of Pseudomonas fluorescens for Mupirocin Production:

A general protocol for the cultivation of P. fluorescens for mupirocin production is as follows:

-

Inoculum Preparation: A single colony of P. fluorescens is used to inoculate a seed culture medium (e.g., King's B broth) and incubated for 24-48 hours at 28-30°C with shaking.[5][6]

-

Fermentation: The seed culture is then transferred to a larger fermentation vessel containing a production medium. A typical fermentation medium for mupirocin production may include carbon sources like glucose and glycerol, a nitrogen source such as corn steep liquor, and various salts.[4]

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 20-30°C) and pH (e.g., 6.8-7.5) with aeration and agitation for a period of 48-72 hours.[5]

-

Extraction: Mupirocin is typically extracted from the fermentation broth using solvent extraction. The broth is first clarified, and then the product is extracted into an organic solvent like ethyl acetate.[7]

-

Purification: Further purification can be achieved through techniques like column chromatography.[8]

To obtain this compound, the ester linkage in mupirocin would need to be hydrolyzed, or the biosynthetic pathway would need to be genetically engineered to prevent the esterification step and promote the accumulation and release of 9-HNA.

Recombinant Escherichia coli: A Versatile Biocatalyst

Engineered E. coli has emerged as a powerful platform for the production of this compound from renewable feedstocks, primarily oleic acid, which is abundant in plant oils.[9][10] This approach offers the potential for higher titers and more straightforward process control compared to the native producer.

The production of 9-HNA in recombinant E. coli is achieved through a multi-enzyme cascade that converts oleic acid into the desired product. This typically involves the co-expression of three key enzymes from different microbial sources:

-

Oleate (B1233923) Hydratase (Ohy): This enzyme, often sourced from Stenotrophomonas maltophilia, catalyzes the hydration of the double bond in oleic acid to form 10-hydroxystearic acid.[9][10][11]

-

Secondary Alcohol Dehydrogenase (ADH): An ADH, for instance from Micrococcus luteus, then oxidizes the hydroxyl group of 10-hydroxystearic acid to a ketone, yielding 10-ketostearic acid.[9][10]

-

Baeyer-Villiger Monooxygenase (BVMO): This crucial enzyme, frequently from Pseudomonas putida KT2440, performs a Baeyer-Villiger oxidation on 10-ketostearic acid.[12][13] This reaction inserts an oxygen atom adjacent to the carbonyl group, cleaving the carbon-carbon bond and forming an ester, 9-(nonanoyloxy)nonanoic acid. This ester is then hydrolyzed, either enzymatically or chemically, to yield this compound and nonanoic acid.[9][10]

Bioconversion of Oleic Acid to this compound in Recombinant E. coli

Significant progress has been made in optimizing the production of ω-hydroxy fatty acids, including 9-HNA, using recombinant E. coli. High-titer production has been reported, particularly in high-cell-density fermentation systems.

| Substrate | Product | Producing Strain | Titer | Reference |

| Olive Oil | ω-Hydroxynonanoic Acid | Constructed biocatalytic system with recombinant E. coli | 35.2 g/L | [14] |

| Oleic Acid | 9-(nonanoyloxy)nonanoic acid | Recombinant E. coli | 25 mM | |

| Ricinoleic Acid | ω-hydroxyundec-9-enoic acid and n-heptanoic acid | Recombinant E. coli | ~20 mM | [15] |

Table 2. Quantitative Production of this compound and Related Compounds by Recombinant E. coli.

Whole-Cell Biotransformation of Oleic Acid to this compound:

A representative protocol for the production of 9-HNA using a whole-cell recombinant E. coli biocatalyst is outlined below:

-

Strain Construction: E. coli (e.g., BL21(DE3)) is transformed with plasmids carrying the genes for oleate hydratase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase under the control of inducible promoters.

-

Cultivation and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined minimal medium) to a high cell density (e.g., OD600 of 10-20).[16] Protein expression is then induced by adding an inducer like IPTG.

-

Biotransformation: The induced cells are harvested and resuspended in a reaction buffer. The substrate, oleic acid (often dissolved in a co-solvent or as an emulsion), is added to the cell suspension. The biotransformation is carried out at a controlled temperature (e.g., 30-37°C) and pH with agitation.

-

Extraction and Purification: After the reaction, the mixture is acidified, and the fatty acids are extracted with an organic solvent such as ethyl acetate.[8][17] The this compound can then be purified from the extract using techniques like silica (B1680970) gel column chromatography or recrystallization.[8]

-

Quantification: The concentration of 9-HNA can be determined using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19]

General Experimental Workflow for Recombinant E. coli Production

Conclusion and Future Outlook

Microbial synthesis offers a promising and sustainable alternative to chemical methods for the production of this compound. Pseudomonas fluorescens provides a natural biosynthetic route, though yields of the 9-HNA intermediate are currently limited by the downstream production of mupirocin. Future work in this area could focus on metabolic engineering to create strains that overproduce and secrete 9-HNA.

Recombinant E. coli has demonstrated high potential for the production of 9-HNA from oleic acid, with impressive titers achieved through whole-cell biocatalysis. Further optimization of the enzymatic cascade, host strain engineering for improved substrate tolerance and cofactor regeneration, and the development of efficient in situ product recovery systems will be key to advancing this platform towards industrial-scale production.

As research continues to unravel the complexities of these microbial systems, the bio-based production of this compound is poised to become an economically viable and environmentally friendly reality, catering to the needs of the pharmaceutical and polymer industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Programmed Iteration Controls the Assembly of the Nonanoic Acid Side Chain of the Antibiotic Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. EP4273256A1 - Fermentation method for mupirocin - Google Patents [patents.google.com]

- 6. evolvingstem.org [evolvingstem.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. Oleate hydratase - Wikipedia [en.wikipedia.org]

- 12. Bayer-Villiger Monooxygenase (BVMO) - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

9-Hydroxynonanoic Acid Metabolic Pathway in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid.[1] Despite its well-defined chemical structure, there is a significant gap in the scientific literature regarding its metabolic pathway and biological role in mammalian systems.[1] Current research is sparse and primarily focuses on its synthesis for use as a monomer in biodegradable polymers.[1] This guide synthesizes the limited available information, proposes potential metabolic pathways based on analogous fatty acid metabolism, and provides a framework for future research. The primary known biological context for 9-HNA is as an intermediate in the biosynthesis of 9-aminononanoic acid from oleic acid and its potential role as a precursor to the biologically active 9-oxononanoic acid (9-ONA).[2] This document outlines these potential pathways, presents relevant quantitative data for the better-studied 9-ONA, details adaptable experimental protocols, and provides visualizations to guide further investigation into this enigmatic molecule.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of 9-HNA is fundamental for its study.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 3788-56-5 | [1] |

| Appearance | White to yellow chunks or low melting solid | [1] |

| Melting Point | 53-54 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |

Proposed Metabolic Pathways of this compound

Direct evidence for the metabolic processing of 9-HNA in mammals is currently lacking. However, based on its structure and its appearance as an intermediate in microbial pathways, we can propose the following potential metabolic routes in mammalian systems.

Anabolic Pathway: Biosynthesis from Oleic Acid

A multi-step enzymatic pathway for the synthesis of 9-aminononanoic acid from oleic acid has been elucidated in microorganisms, which involves 9-HNA as a key intermediate.[2] It is plausible that similar enzymatic activities could exist in mammals.

The proposed steps are as follows:[2]

-

Hydration: Oleic acid is hydrated by oleic acid hydratase to form 10-hydroxyoctadecanoic acid.

-

Oxidation: A long-chain secondary alcohol dehydrogenase oxidizes 10-hydroxyoctadecanoic acid to 10-oxooctadecanoic acid.

-

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase inserts an oxygen atom to form an ester.

-

Hydrolysis: An esterase or lipase (B570770) hydrolyzes the ester to yield this compound and a C9 co-product.

Caption: Proposed Biosynthetic Pathway of 9-HNA from Oleic Acid.

Catabolic and Transformative Pathways

Once formed, 9-HNA is likely metabolized through oxidation, a common fate for hydroxy fatty acids.

The primary alcohol group of 9-HNA can be oxidized to an aldehyde, forming 9-oxononanoic acid (9-ONA), a molecule with known biological activity.[2][3] This reaction would be catalyzed by an alcohol dehydrogenase.

The resulting 9-ONA could be further oxidized to a dicarboxylic acid, azelaic acid (1,9-nonanedioic acid), by an aldehyde dehydrogenase. While this biotransformation has been demonstrated in recombinant Corynebacterium glutamicum, it represents a plausible catabolic route in mammals.[4]

Caption: Potential Metabolic Fate of this compound.

Biological Activity of the Putative Metabolite: 9-Oxononanoic Acid (9-ONA)

The biological significance of 9-HNA may be linked to its conversion to 9-ONA. 9-ONA has been shown to modulate hepatic lipid metabolism.[3] Studies in rats have demonstrated that orally administered 9-ONA can decrease de novo fatty acid synthesis and enhance fatty acid oxidation.[3]

Mechanism of Action of 9-ONA

The effects of 9-ONA on lipid metabolism are attributed to the modulation of key enzymatic activities:[3]

-

Inhibition of Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition by 9-ONA reduces the production of malonyl-CoA, a crucial building block for new fatty acids.

-

Activation of Carnitine Palmitoyltransferase (CPT): CPT is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Activation of CPT by 9-ONA promotes the breakdown of fatty acids for energy production.

Caption: Signaling Effects of 9-ONA on Hepatic Lipid Metabolism.

Quantitative Data on the Effects of 9-Oxononanoic Acid

The following table summarizes the reported effects of 9-ONA on hepatic enzyme activities in rats. It is important to note that these data pertain to 9-ONA, not 9-HNA, and serve as a basis for hypothesizing the potential downstream effects of 9-HNA.

| Enzyme | Effect of 9-ONA Administration | Magnitude of Change | Species/Model | Reference |

| Acetyl-CoA Carboxylase (ACC) | Inhibition | Statistically significant decrease in activity | Rat (in vivo) | [3] |

| Carnitine Palmitoyltransferase (CPT) | Activation | Statistically significant increase in activity | Rat (in vivo) | [3] |

Experimental Protocols for Studying 9-HNA Metabolism

Given the lack of established protocols for 9-HNA, the following are generalized methodologies that can be adapted for its study.

General Workflow for Investigating 9-HNA Metabolism

A systematic approach is required to determine the metabolic fate and biological activity of 9-HNA.

Caption: General Experimental Workflow for 9-HNA Metabolic Studies.

Protocol: In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify potential metabolites of 9-HNA generated by cytochrome P450 and other microsomal enzymes.

1. Materials:

-

Pooled human or rodent liver microsomes

-

This compound (substrate)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold, for quenching)

-

Incubator/water bath (37°C)

2. Procedure:

-

Prepare a master mix containing the phosphate buffer and NADPH regenerating system.

-

Pre-warm the master mix and microsomes to 37°C for 5 minutes.

-

Initiate the reaction by adding 9-HNA (e.g., final concentration of 10 µM) to the microsomal suspension.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol: Metabolite Extraction from Cultured Hepatocytes

This protocol is for studying the metabolism of 9-HNA in a cellular context.

1. Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)

-

Culture medium

-

This compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (for quenching and extraction)

-

Cell scraper

2. Procedure:

-

Culture hepatocytes to desired confluency in multi-well plates.

-

Treat cells with 9-HNA at a predetermined concentration for various time points.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites for analysis.

Protocol: LC-MS/MS for Metabolite Identification and Quantification

This is a general approach for the analysis of 9-HNA and its potential metabolites.

1. Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic to separate compounds of varying polarity.

-

Flow Rate: 0.3 - 0.5 mL/min.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for carboxylic acids.

-

Analysis Mode:

-

Full Scan: To identify potential metabolite masses (e.g., m/z for 9-ONA, azelaic acid).

-

Product Ion Scan (MS/MS): To fragment parent ions and confirm the identity of metabolites by comparing fragmentation patterns to standards.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, using specific parent-daughter ion transitions for 9-HNA and its metabolites.

-

Future Research Directions

The study of 9-HNA metabolism in mammals is a nascent field with significant opportunities for novel discoveries. Key areas for future investigation include:

-

Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.

-

Metabolic Fate: Conclusively identifying the enzymes and pathways responsible for the synthesis and degradation of 9-HNA in mammalian cells.

-

Receptor Screening: Investigating whether 9-HNA or its metabolites act as signaling molecules by screening for activity at nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40, GPR120) that are known to bind fatty acids.

-

Physiological and Pathological Roles: Conducting in vivo studies to evaluate the effects of 9-HNA administration on metabolic health, inflammation, and other physiological processes.

Conclusion

While direct evidence remains scarce, the existing literature allows for the formulation of a hypothetical metabolic pathway for this compound in mammals, positioning it as an intermediate derived from oleic acid and a potential precursor to the bioactive molecule 9-oxononanoic acid. The lack of comprehensive data presents a clear and compelling opportunity for foundational research. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically investigate the metabolism and biological function of 9-HNA, a molecule that holds untapped potential for understanding and modulating mammalian physiology.

References

The Cytochrome P450 Omega-Hydroxylation Pathway: A Technical Guide to Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated omega-hydroxylation of fatty acids, a critical pathway in lipid metabolism with significant implications for cellular signaling and disease pathogenesis. This document details the key enzymes, metabolic pathways, quantitative kinetics, and experimental methodologies relevant to researchers and professionals in drug development.

Introduction to Omega-Hydroxylation

Omega (ω)-hydroxylation is a metabolic reaction catalyzed by cytochrome P450 monooxygenases, which introduces a hydroxyl group at the terminal methyl carbon of a fatty acid.[1] While historically considered a minor pathway for fatty acid catabolism, it is now recognized as a crucial step in the production and degradation of bioactive lipid mediators that regulate various physiological processes, including blood pressure and inflammation.[1][2] The primary enzymes responsible for this reaction belong to the CYP4 family, particularly the CYP4A and CYP4F subfamilies.[1][3]

Key Cytochrome P450 Enzymes and Substrate Specificity

The CYP4 family of enzymes exhibits substrate specificity based on the chain length of the fatty acid. This specificity is a determining factor in the metabolic fate of various dietary and endogenous fatty acids.

-

CYP4A Subfamily: Members of this subfamily, such as CYP4A11, preferentially metabolize medium-chain fatty acids (C10-C16).[2][4] They are also involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[1][5]

-

CYP4F Subfamily: This subfamily, including isoforms like CYP4F2 and CYP4F3B, primarily acts on long-chain (C18-C20) and very-long-chain (C22-C26) fatty acids.[2] CYP4F2 is a major enzyme responsible for 20-HETE synthesis in the human kidney and liver.[5][6]

-

Other CYPs: CYP2U1 is also known to participate in the ω-hydroxylation of long-chain fatty acids.[2]

The table below summarizes the substrate specificities of key human CYP4 enzymes involved in omega-hydroxylation.

| Enzyme Family | Specific Isoforms | Primary Substrates (Fatty Acid Chain Length) | Key Metabolites |

| CYP4A | CYP4A11 | Medium-chain (C10-C16), Arachidonic Acid | ω-hydroxy fatty acids, 20-HETE |

| CYP4F | CYP4F2, CYP4F3A, CYP4F3B, CYP4F11 | Long-chain (C18-C20), Very-long-chain (C22-C26), Arachidonic Acid, Leukotriene B4 | ω-hydroxy fatty acids, 20-HETE, 20-hydroxy-LTB4 |

| CYP2U1 | CYP2U1 | Long-chain (C18-C20) | ω-hydroxy fatty acids |

The Omega-Hydroxylation Metabolic Pathway

The omega-hydroxylation of fatty acids is the initial step in a pathway that leads to the formation of dicarboxylic acids. These products can then enter peroxisomal β-oxidation for chain shortening or be utilized in other metabolic processes.[2][4] A key product of arachidonic acid metabolism via this pathway is 20-HETE, a potent signaling molecule.[5][7]

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of CYP-mediated omega-hydroxylation is crucial for predicting metabolic rates and potential drug-drug interactions. The following table summarizes key kinetic data for the formation of 20-HETE from arachidonic acid by human CYP4A11 and CYP4F2.

| Enzyme | KM (μM) | Vmax (min-1) | Reference |

| CYP4A11 | 228 | 49.1 | [5] |

| CYP4F2 | 24 | 7.4 | [5] |

| Human Liver Microsomes (High Affinity) | 23 | 5.5 | [5] |

| Human Liver Microsomes (Low Affinity) | 144 | 18.8 | [5] |

These data indicate that CYP4F2 has a higher affinity (lower KM) for arachidonic acid than CYP4A11, suggesting it is the primary enzyme responsible for 20-HETE formation at physiological substrate concentrations.[5]

Detailed Experimental Protocols

Reproducible and accurate measurement of CYP-mediated omega-hydroxylation is fundamental for research in this field. Below are detailed methodologies for key experiments.

Assay for CYP450-mediated Fatty Acid Hydroxylation using Microsomes

This protocol describes a typical in vitro assay to measure the conversion of a fatty acid substrate to its hydroxylated product by liver microsomes.

Materials:

-

Human liver microsomes

-

Fatty acid substrate (e.g., arachidonic acid)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the fatty acid substrate at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent or a strong acid.

-

Extraction: Add an internal standard and extract the metabolites using an appropriate organic solvent. Vortex and centrifuge to separate the phases.

-

Analysis: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis to identify and quantify the hydroxylated products.

Expression and Purification of Recombinant CYP Enzymes

Utilizing recombinant enzymes allows for the characterization of individual CYP isoforms without confounding activities from other enzymes present in microsomes.

Materials:

-

Expression system (e.g., E. coli, baculovirus-infected insect cells)

-

Expression vector containing the CYP cDNA

-

Cell culture media and supplements

-

Lysis buffer

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

-

Dialysis buffer

Procedure:

-

Transformation/Transfection: Introduce the expression vector into the host cells.

-

Cell Culture and Induction: Grow the cells under appropriate conditions and induce protein expression.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

Microsomal Fraction Isolation (for membrane-bound CYPs): If expressing in a system that forms microsomes (e.g., insect cells), isolate the microsomal fraction by differential centrifugation.

-

Solubilization and Chromatography: Solubilize the membrane proteins and purify the target CYP using affinity chromatography.

-

Elution and Dialysis: Elute the purified protein from the column and dialyze against a suitable storage buffer.

-

Characterization: Confirm the purity and concentration of the recombinant protein using SDS-PAGE and a carbon monoxide difference spectrum assay.

Conclusion and Future Directions

The cytochrome P450-mediated omega-hydroxylation of fatty acids is a pivotal metabolic pathway with far-reaching physiological consequences. The generation of bioactive lipids like 20-HETE implicates this pathway in the regulation of vascular tone, inflammation, and cellular growth.[2][7] Further research into the regulation of CYP4 enzymes and the downstream signaling of their metabolites will be critical for developing novel therapeutic strategies for a variety of diseases, including hypertension and cancer.[1] The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the intricacies of this important metabolic route.

References

- 1. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450 4A fatty acid omega hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

9-Hydroxynonanoic Acid: A Technical Guide to Potential Signaling Pathways for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid whose biological role remains largely uncharted. While direct evidence of its signaling pathways is nascent, its structural similarity to other bioactive lipids, including its oxidized counterpart 9-oxononanoic acid (9-ONA), suggests a potential for significant cellular activity. This technical guide synthesizes the current understanding of potential signaling pathways involving 9-HNA, drawing parallels from related fatty acids. It outlines hypothesized interactions with G-protein coupled receptors (GPRs) and peroxisome proliferator-activated receptors (PPARs), providing a framework for future research. Detailed experimental protocols are provided to facilitate the investigation of these potential pathways, and quantitative data for related compounds are presented to offer a comparative context for drug development professionals.

Introduction

This compound (9-HNA) is a nine-carbon, straight-chain fatty acid with a terminal hydroxyl group.[1] While its applications in polymer synthesis are established, its role in mammalian physiology is an area of burgeoning interest.[1] Omega-hydroxy fatty acids, as a class, are known to be products of cytochrome P450-mediated fatty acid ω-hydroxylation, a critical pathway for the metabolism of both endogenous and xenobiotic compounds.[1] Notably, some omega-hydroxy fatty acids have been identified as signaling molecules, acting as ligands for G-protein coupled receptors (GPRs) and peroxisome proliferator-activated receptors (PPARs).[1] However, a definitive signaling role for 9-HNA has yet to be experimentally confirmed.[1]

This guide explores the potential signaling pathways of 9-HNA based on the activities of structurally related molecules, particularly its oxidized form, 9-oxononanoic acid (9-ONA). It aims to provide a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic potential of 9-HNA.

Hypothesized Signaling Pathways

Based on the known pharmacology of other medium and long-chain fatty acids, two primary signaling pathways are hypothesized for 9-HNA: G-protein coupled receptor (GPR) activation and peroxisome proliferator-activated receptor (PPAR) modulation.

G-Protein Coupled Receptor (GPR) Signaling

Fatty acids are known to be endogenous ligands for several GPRs, including GPR40 (also known as FFAR1) and GPR120 (FFAR4).[2][3][4] Activation of these receptors is implicated in a range of physiological processes, including insulin (B600854) secretion and anti-inflammatory responses.[3][5][6]

It is hypothesized that 9-HNA may act as an agonist at GPR40. The proposed signaling cascade upon activation of Gq-coupled receptors like GPR40 involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be experimentally monitored.[6][7]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.[8][9] Fatty acids and their derivatives are natural ligands for PPARs.[8][10] It is plausible that 9-HNA could function as a ligand for PPAR isoforms, particularly PPARγ or PPARα.

Upon binding to 9-HNA, the PPAR would heterodimerize with the retinoid X receptor (RXR). This complex would then bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9][11]

Insights from 9-Oxononanoic Acid (9-ONA)

9-ONA, the oxidized form of 9-HNA, is a product of lipid peroxidation and has demonstrated biological activity.[12][13] Studies on 9-ONA provide valuable clues for the potential functions of 9-HNA.

-

Platelet Aggregation: 9-ONA induces platelet aggregation by activating phospholipase A2 (PLA2), which initiates the arachidonate (B1239269) cascade, leading to the production of thromboxane (B8750289) A2 (TXA2).[12][13]

-

Hepatic Lipid Metabolism: Orally administered 9-ONA has been shown to decrease fatty acid synthesis by inhibiting acetyl-CoA carboxylase (ACC) and increase fatty acid oxidation by activating carnitine palmitoyltransferase (CPT).[12]

Given that 9-HNA can be a metabolic precursor to 9-ONA, it is plausible that 9-HNA may exert similar, albeit potentially less potent, effects or serve as a prodrug that is converted to the more active 9-ONA in vivo.[1]

Quantitative Data for Related Fatty Acids

Direct quantitative data for 9-HNA's interaction with signaling molecules is not yet available. The following table summarizes data for related fatty acids to provide a benchmark for future studies.

| Compound | Target | Assay Type | Value | Reference |

| Linoleic Acid | GPR40 | Calcium Mobilization | EC50: ~5-10 µM | [14] |

| Palmitic Acid | GPR40 | Calcium Mobilization | EC50: ~1-5 µM | [7] |

| 9-HODE | PPARγ | Reporter Gene Assay | EC50: ~10 µM | [15] |

| 13-HODE | PPARγ | Reporter Gene Assay | EC50: ~5 µM | [15] |

| Rosiglitazone | PPARγ | Ligand Binding | IC50: ~40 nM | [16] |

Detailed Experimental Protocols

To facilitate research into the potential signaling pathways of 9-HNA, detailed protocols for key in vitro assays are provided below.

GPR40 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR40.

Objective: To determine the potency (EC50) of 9-HNA in activating GPR40.

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., CHO-K1 or HEK293) expressing human GPR40 in a suitable growth medium.

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.[17][18]

-

Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. An anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.[17][18][19]

-

Compound Preparation: Prepare serial dilutions of 9-HNA and a known GPR40 agonist (e.g., linoleic acid) as a positive control in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[17][18]

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the compound dilutions to the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence intensity is directly proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentrations to generate a dose-response curve and calculate the EC50 value.

PPARγ Interaction: Ligand Binding Assay

This fluorescence polarization-based assay measures the ability of 9-HNA to displace a fluorescently labeled PPARγ ligand.

Objective: To determine if 9-HNA binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (IC50).

Methodology:

-

Reagent Preparation: Prepare an assay buffer, a fluorescently labeled PPARγ ligand (tracer), and purified recombinant human PPARγ LBD protein.

-

Compound Preparation: Prepare serial dilutions of 9-HNA and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Assay Reaction: In a suitable microplate (e.g., black, low-volume 384-well), combine the PPARγ LBD, the fluorescent tracer, and the test compounds or controls.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped for this measurement. The polarization value will be high when the tracer is bound to the large PPARγ LBD and low when it is displaced by a competing ligand and tumbles freely in solution.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentrations. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Conclusion and Future Directions

This compound represents a molecule of interest with the potential to modulate key signaling pathways in human physiology. While direct evidence is currently lacking, the hypothesized interactions with GPR40 and PPARs, supported by data from related fatty acids, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating the precise molecular mechanisms of 9-HNA. Future research should focus on:

-

Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.

-

Receptor Screening: Systematically screening 9-HNA against a panel of fatty acid-sensing receptors.

-

In Vivo Studies: Evaluating the physiological effects of 9-HNA administration in animal models of metabolic and inflammatory diseases.

A thorough understanding of 9-HNA's signaling pathways will be crucial for unlocking its potential as a novel therapeutic agent in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of omega-3 fatty acid receptor GPR120 in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

The Biological Role of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

9-Hydroxyoctadecadienoic acid (9-HODE), a prominent oxidized metabolite of linoleic acid, is emerging as a critical signaling molecule in the regulation of lipid metabolism. Initially viewed as a mere marker of oxidative stress, recent evidence demonstrates its active role in modulating key metabolic processes, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This technical guide provides a comprehensive overview of the biological functions of 9-HODE in lipid metabolism, consolidating quantitative data on its effects, detailing experimental methodologies for its study, and visualizing its core signaling pathways. This document is intended to serve as a foundational resource for professionals investigating the therapeutic potential of this bioactive lipid.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is produced in biological systems through both enzymatic and non-enzymatic pathways. Enzymatic synthesis involves cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, while non-enzymatic production arises from the free radical-mediated peroxidation of linoleic acid, especially under conditions of oxidative stress[1][2][3]. As a signaling molecule, 9-HODE exerts its effects by binding to and activating nuclear receptors and G protein-coupled receptors, thereby influencing gene expression and cellular function. Its role in lipid metabolism is of particular interest, with studies demonstrating its ability to impact adipocyte differentiation, triglyceride accumulation, and the expression of genes central to lipid uptake and synthesis[1][4][5].

Quantitative Effects of 9-HODE on Lipid Metabolism

The biological activity of 9-HODE is concentration-dependent and varies with the specific isomer and cellular context. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Effects of 9-HODE on Gene Expression in HepG2 Cells [4][5]

| Gene | Biological Function | 9-HODE Concentration | Fold Change in Expression |

| CD36 | Fatty Acid Uptake | 5 µM | Increased |

| FASN | Fatty Acid Synthesis | 5 µM | Increased |

| PPARγ | Lipid Metabolism Regulator | 5 µM | Increased |

| FoxA2 | Transcriptional Regulator | 5 µM | Increased |

Table 2: Effects of 9-HODE on PPAR Activation and Triglyceride Accumulation [4]

| Parameter | Cell Line | 9-HODE Concentration | Observation |

| PPARα Activation | - | 2 µM | > 4-fold increase in activity |

| PPARα Activation | - | 6 µM | ~10-fold increase in activity |

| PPARγ Activation | - | 6 µM | ~2.5-fold increase in activity |

| Triglyceride Accumulation | HepG2 (with oleic acid) | Not Specified | Increased |

| Triglyceride Accumulation | HepG2 (without oleic acid) | Not Specified | Decreased |

Signaling Pathways of 9-HODE in Lipid Metabolism

9-HODE primarily influences lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the G protein-coupled receptor 132 (GPR132).

PPARγ Signaling Pathway

As a lipophilic molecule, 9-HODE can enter the cell and bind directly to the ligand-binding domain of PPARγ. This binding event induces a conformational change in PPARγ, leading to its heterodimerization with the Retinoid X Receptor (RXR). The 9-HODE-PPARγ-RXR complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in lipid uptake, transport, and storage, such as CD36 and Fatty Acid Binding Protein 4 (FABP4)[3][6].

Figure 1: 9-HODE-mediated activation of the PPARγ signaling pathway, leading to changes in gene expression related to lipid metabolism.

GPR132 Signaling Pathway

9-HODE is also an agonist for the G protein-coupled receptor 132 (GPR132), which is highly expressed in macrophages. While the role of GPR132 in direct lipid metabolism in adipocytes is less characterized, its activation in immune cells within adipose tissue can influence the inflammatory tone, which indirectly impacts lipid metabolism. Activation of GPR132 by 9-HODE can lead to downstream signaling cascades that modulate inflammatory responses[7][8]. The interplay between GPR132-mediated inflammation and adipocyte lipid metabolism is an active area of research.

Figure 2: Activation of the GPR132 signaling pathway by 9-HODE in macrophages, influencing inflammatory responses.

Detailed Experimental Protocols

Quantification of 9-HODE in Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of 9-HODE from plasma or cell culture media.

Materials:

-

Plasma or cell culture media sample

-

Internal standard (e.g., 9-HODE-d4)

-

Methanol (B129727), Acetonitrile (B52724), Water, Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 200 µL of plasma or media, add the internal standard.

-

Protein Precipitation: Add 800 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol.

-

Elute 9-HODE with 1 mL of methanol.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid. Monitor the specific mass transitions for 9-HODE and the internal standard.

In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

This protocol outlines the treatment of pre-adipocytes with 9-HODE during differentiation and subsequent assessment of lipid accumulation using Oil Red O staining.

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Adipogenic differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

-

9-HODE stock solution (in ethanol)

-

Oil Red O staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.

-

Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing the adipogenic cocktail and the desired concentration of 9-HODE or vehicle control.

-

Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with continued 9-HODE or vehicle treatment. Maintain the cells for another 4-6 days, changing the medium every 2 days.

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution and incubate for 10-15 minutes.

-

Wash extensively with water.

-

-

Quantification:

-

Visually assess lipid droplet formation under a microscope.

-

For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm.

-

Figure 3: Experimental workflow for assessing the effect of 9-HODE on adipocyte differentiation and lipid accumulation.

Conclusion

9-HODE is a multifaceted signaling lipid with a demonstrable role in the regulation of lipid metabolism. Its ability to activate PPARγ positions it as a key endogenous modulator of genes involved in fatty acid uptake and synthesis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of 9-HODE's biological functions. For drug development professionals, the 9-HODE-PPARγ axis represents a promising target for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate the context-dependent and isomer-specific effects of 9-HODE on lipolysis and lipogenesis and to translate these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

9-Hydroxynonanoic Acid: A Potential Biomarker on the Horizon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid that has garnered interest for its unique bifunctional chemical structure, possessing both a terminal hydroxyl group and a carboxylic acid.[1][2] While its primary applications to date have been in the synthesis of biodegradable polymers, emerging research into the biological activities of structurally related lipids has cast a spotlight on 9-HNA's untapped potential as a biomarker.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding 9-HNA, with a focus on its analytical determination, potential biological roles, and the experimental frameworks necessary for its validation as a clinical biomarker.

Analytical Methodologies for 9-HNA Quantification

The accurate and precise quantification of 9-HNA in biological matrices is paramount for its validation as a biomarker. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Comparative Analysis of Analytical Methods

The choice of analytical platform for 9-HNA quantification depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation.[4]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Derivatization | Mandatory (e.g., silylation) to increase volatility.[5] | Generally not required.[5] |

| Typical Sensitivity | High, with Limits of Detection (LOD) in the low ng/mL to µg/mL range.[5] | Very high, with LODs often in the low ng/mL to pg/mL range.[5] |

| Selectivity | Good, based on chromatographic retention time and mass fragmentation. | Excellent, with high specificity from multiple reaction monitoring (MRM). |

| Throughput | Moderate, limited by derivatization steps and longer run times. | High, with faster analysis times. |

| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |

Performance Characteristics of Analytical Methods

The following table summarizes illustrative performance data for the quantification of 9-HNA, compiled from various sources on hydroxy fatty acid analysis.[3]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | 0.1 - 5 ng/mL |

| Recovery | 70 - 110% | 80 - 115% |

| Linearity (R²) | > 0.99 | > 0.99 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible quantification of 9-HNA. Below are general protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Protocol 1: Quantification of 9-HNA in Plasma by GC-MS

1. Sample Preparation and Extraction:

-

To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-HNA).

-

Precipitate proteins by adding 400 µL of ice-cold methanol, followed by vortexing and centrifugation.[3]

-

Transfer the supernatant to a new tube and acidify to pH 3 with 1 M HCl.[3]

-

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging. Collect the organic layer and repeat the extraction.[3]

-

Evaporate the combined organic layers to dryness under a stream of nitrogen.

2. Derivatization:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 60°C for 30 minutes.[6]

-

Cool to room temperature before injection.[3]

3. GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).[3]

-

Injection: 1 µL in splitless mode.[3]

-

Inlet Temperature: 250°C.[3]

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target ions.[3]

Protocol 2: Quantification of 9-HNA in Plasma by LC-MS/MS

1. Sample Preparation and Extraction:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated 9-HNA).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube and acidify with 10 µL of 1% formic acid.[4]

-

Extract 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.[4]

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.[3]

-

MS/MS Parameters: Electrospray ionization in negative ion mode (ESI-). Multiple Reaction Monitoring (MRM) would be used for quantification.[3]

Potential Biological Roles and Biomarker Significance

While direct evidence for 9-HNA as a biomarker is currently limited, its structural characteristics and the known functions of related omega-hydroxy fatty acids suggest several plausible biological roles.[1]

Metabolism of Omega-Hydroxy Fatty Acids

9-HNA belongs to the class of omega-hydroxy fatty acids, which are typically formed through the ω-hydroxylation of fatty acids by cytochrome P450 enzymes.[1] This pathway is involved in the metabolism of both endogenous fatty acids and xenobiotics.[1] Further oxidation of the terminal hydroxyl group can lead to the formation of dicarboxylic acids.

Potential Signaling Pathways

Some omega-hydroxy fatty acids have been identified as signaling molecules, acting as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).[1] PPARs are key regulators of lipid metabolism, and their activation can influence gene expression related to fatty acid uptake and oxidation.[3]

It is plausible that 9-HNA could act as a ligand for PPARα, a key regulator of lipid metabolism. Research on the structurally related compound 9-oxononanoic acid has shown it can decrease hepatic lipogenesis in rats.[1] This suggests a potential role for 9-HNA in modulating lipid homeostasis.[1]

9-HNA in Peroxisomal Disorders

Peroxisomal disorders, such as Zellweger spectrum disorders, are characterized by defects in peroxisome formation, leading to the accumulation of very-long-chain fatty acids and abnormalities in bile acid synthesis.[7][8] While a direct link between 9-HNA and these disorders has not been established, the role of peroxisomes in fatty acid metabolism suggests that altered levels of medium-chain hydroxy fatty acids like 9-HNA could potentially serve as secondary biomarkers.

9-HNA as a Biomarker for Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in numerous diseases.[9] Lipid peroxidation is a key feature of oxidative stress, leading to the formation of various byproducts that can serve as biomarkers.[10] While 9-HNA is not a direct product of lipid peroxidation, its metabolism may be influenced by the overall redox state of the cell. Future studies are warranted to investigate a potential correlation between 9-HNA levels and established markers of oxidative stress.

Future Research Directions

The current body of literature reveals a significant knowledge gap regarding the biological role of 9-HNA in mammalian systems.[1] To validate its potential as a biomarker, future research should focus on:

-

Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in various human tissues and fluids under normal and pathological conditions.[1]

-

Metabolic Fate: Elucidating the complete metabolic pathways of 9-HNA, including its conversion to other bioactive molecules.[1]

-

Receptor Screening: Systematically screening 9-HNA for its activity at nuclear receptors (e.g., PPARs) and GPCRs known to bind fatty acids.[1]

-

In Vivo Studies: Conducting animal studies to evaluate the physiological and pathological effects of 9-HNA administration, particularly in the context of metabolic and inflammatory diseases.[1]

-

Clinical Correlation: Quantifying 9-HNA levels in patient cohorts with specific diseases (e.g., metabolic syndrome, non-alcoholic fatty liver disease, peroxisomal disorders) to identify potential correlations with disease presence, severity, or progression.

Conclusion

This compound represents a novel molecule with untapped potential as a biomarker. While current research is in its nascent stages, the availability of robust analytical methods for its quantification provides a solid foundation for future investigations. The structural similarity of 9-HNA to known signaling lipids suggests plausible roles in the regulation of lipid metabolism and other cellular processes. Further dedicated research is imperative to elucidate the specific functions of 9-HNA and to validate its utility as a diagnostic or prognostic tool in a clinical setting. This endeavor holds the promise of uncovering new insights into disease pathogenesis and opening new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Enzymatic Production of 9-Hydroxynonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract